1-Benzoyl-4-hydroxypyrrolidine-2-carboxylic acid
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Overview
Description
N-Benzoyl-4-hydroxyproline is a derivative of hydroxyproline, an amino acid commonly found in collagen. This compound is characterized by the presence of a benzoyl group attached to the nitrogen atom and a hydroxyl group at the fourth position of the proline ring. It has a molecular formula of C12H13NO4 and a molecular weight of 235.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-4-hydroxyproline typically involves the benzoylation of 4-hydroxyproline. One common method is the reaction of 4-hydroxyproline with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield N-Benzoyl-4-hydroxyproline .
Industrial Production Methods
Industrial production of N-Benzoyl-4-hydroxyproline can be achieved through microbial fermentation processes. For instance, Escherichia coli can be genetically engineered to enhance the production of 4-hydroxyproline, which is then benzoylated to form N-Benzoyl-4-hydroxyproline. This method is advantageous due to its high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-4-hydroxyproline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of N-Benzoyl-4-ketoprolin.
Reduction: Formation of N-Benzyl-4-hydroxyproline.
Substitution: Formation of N-Benzoyl-4-chloroprolin.
Scientific Research Applications
N-Benzoyl-4-hydroxyproline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its role in collagen stability and metabolism.
Medicine: Investigated for its potential in wound healing and tissue repair.
Industry: Utilized in the production of pharmaceuticals and cosmetics
Mechanism of Action
The mechanism of action of N-Benzoyl-4-hydroxyproline involves its incorporation into collagen, where it enhances the stability and structural integrity of the collagen triple helix. This is achieved through the formation of hydrogen bonds between the hydroxyl group of N-Benzoyl-4-hydroxyproline and the carbonyl groups of adjacent collagen molecules. Additionally, it can scavenge reactive oxygen species, thereby protecting cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyproline: The parent compound, commonly found in collagen.
N-Benzoyl-4-ketoprolin: An oxidized derivative.
N-Benzyl-4-hydroxyproline: A reduced derivative
Uniqueness
N-Benzoyl-4-hydroxyproline is unique due to its enhanced stability and ability to form strong hydrogen bonds, making it particularly useful in applications requiring high collagen stability and integrity. Its benzoyl group also provides additional chemical versatility, allowing for further functionalization and derivatization .
Properties
IUPAC Name |
1-benzoyl-4-hydroxypyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-9-6-10(12(16)17)13(7-9)11(15)8-4-2-1-3-5-8/h1-5,9-10,14H,6-7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJPKSKTKJEACX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341102 |
Source
|
Record name | 1-benzoyl-4-hydroxypyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31560-19-7 |
Source
|
Record name | 1-benzoyl-4-hydroxypyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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